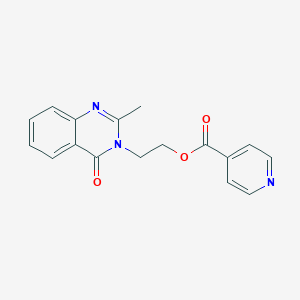

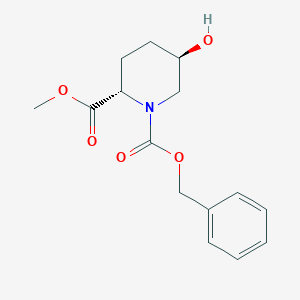

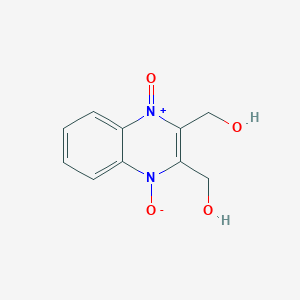

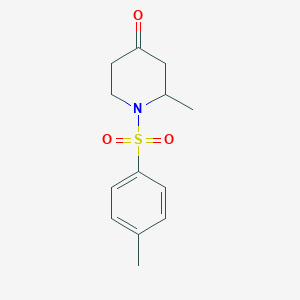

Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester, also known as IQ-1, is a synthetic compound that has been widely used in scientific research. It is a potent activator of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in various physiological and pathological processes.

Wirkmechanismus

The mechanism of action of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester involves the activation of AhR. Upon binding of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester to AhR, the complex translocates to the nucleus and binds to the xenobiotic response element (XRE) in the promoter region of target genes. This leads to the recruitment of co-activators such as p300/CBP and the initiation of transcription. The activation of AhR by Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester also leads to the degradation of the receptor, which is mediated by the E3 ubiquitin ligase complex.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester are mainly mediated by the activation of AhR. The induction of CYP1A1 by Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester leads to the metabolism of xenobiotics and the detoxification of carcinogens. The modulation of immune cells by Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester suggests its potential as an immunomodulatory agent. The inhibition of cancer cell growth by Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester is likely due to the activation of AhR, which leads to the suppression of cell proliferation and the induction of apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester in lab experiments include its high potency as an AhR activator, its specificity for AhR over other nuclear receptors, and its stability in cell culture media. However, the limitations of using Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester include its relatively low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

For the research on Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester include the identification of novel AhR ligands with improved pharmacological properties, the elucidation of the molecular mechanisms underlying the immunomodulatory and anticancer effects of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester, and the development of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester as a therapeutic agent for various diseases. Furthermore, the use of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester in combination with other drugs or therapies may enhance its efficacy and minimize its side effects.

Synthesemethoden

The synthesis of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester involves the reaction of 2-methyl-4-oxo-3,4-dihydroquinazoline with isonicotinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then esterified with ethanol to obtain Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester. The overall yield of the synthesis is around 35%.

Wissenschaftliche Forschungsanwendungen

Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been extensively used in scientific research as an AhR activator. AhR is a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolism, immune response, and cell proliferation. Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been shown to induce the expression of CYP1A1, a cytochrome P450 enzyme that plays a crucial role in the metabolism of xenobiotics. It has also been shown to modulate the differentiation and function of immune cells such as T cells and dendritic cells. Furthermore, Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been reported to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.

Eigenschaften

CAS-Nummer |

50840-27-2 |

|---|---|

Produktname |

Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester |

Molekularformel |

C17H15N3O3 |

Molekulargewicht |

309.32 g/mol |

IUPAC-Name |

2-(2-methyl-4-oxoquinazolin-3-yl)ethyl pyridine-4-carboxylate |

InChI |

InChI=1S/C17H15N3O3/c1-12-19-15-5-3-2-4-14(15)16(21)20(12)10-11-23-17(22)13-6-8-18-9-7-13/h2-9H,10-11H2,1H3 |

InChI-Schlüssel |

UEZISRURWKIUEA-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2C(=O)N1CCOC(=O)C3=CC=NC=C3 |

Kanonische SMILES |

CC1=NC2=CC=CC=C2C(=O)N1CCOC(=O)C3=CC=NC=C3 |

Andere CAS-Nummern |

50840-27-2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B179999.png)